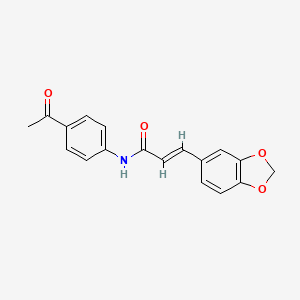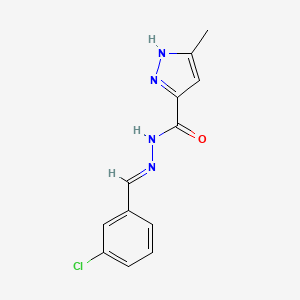![molecular formula C16H24N2O2S B5526001 2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)
2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The diazaspiro[5.5]undecane scaffold is a prominent feature in various heterocyclic compounds, known for its presence in molecules demonstrating significant pharmaceutical activities. The interest in such spiro compounds arises from their unique structural features, which contribute to their biological and chemical properties.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves multicomponent reactions, including the Michael addition of lithium enolates to tetrasubstituted olefins or the double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. These methods allow for the introduction of various substituents, enhancing the compound's diversity and potential bioactivity (Ahmed et al., 2012); (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, involving the fusion of a cyclohexane ring with a diaza component. This structure is pivotal in determining the compound's reactivity and interaction with biological targets. NMR and X-ray crystallography are commonly used techniques for structural elucidation, providing detailed insights into the compound's conformation and stereochemistry (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including catalytic transformations and aminomethylation, leading to a wide array of functionalized compounds. These reactions are instrumental in modifying the compound's chemical properties for specific applications, such as enhancing its antiviral or antihypertensive activities (Li et al., 2014).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The spirocyclic configuration often results in compounds with distinct physical properties, which can affect their pharmacokinetic profile and solubility in various solvents (Aggarwal et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are influenced by the diazaspiro[5.5]undecane core. These compounds exhibit a range of activities, from antiviral to antihypertensive, attributed to their ability to interact with specific receptors or enzymes. The synthesis methods and substituent patterns play a crucial role in determining these properties and their potential applications in medicinal chemistry (Clark et al., 1983).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Diazaspiro compounds, including those structurally related to the specified molecule, have been explored for their potential in treating various diseases. For instance, compounds with the diazaspiro[5.5]undecane scaffold have been investigated as CCR8 antagonists, which are useful in treating chemokine-mediated diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007). Furthermore, some 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown significant antihypertensive activity, highlighting the therapeutic potential of diazaspiro compounds in cardiovascular diseases (Clark et al., 1983).
Synthetic Methodologies
The synthetic versatility of diazaspiro compounds allows for the creation of diverse chemical entities. An efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction has been reported, showcasing a method that could potentially be applied to synthesize compounds similar to "2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one" (Aggarwal et al., 2014).
Material Science Applications
Although not directly related to the compound , diazaspiro compounds have been explored in material sciences as well. The emulsion polymerization of certain diazaspiro compounds with 2-hydroxyethyl methacrylate demonstrates the potential of these molecules in developing new materials, possibly influencing the development of biomaterials and drug delivery systems (Nita et al., 2011).
Eigenschaften
IUPAC Name |
2-(2-hydroxyethyl)-9-(thiophen-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-9-8-18-13-16(3-1-15(18)20)4-6-17(7-5-16)11-14-2-10-21-12-14/h2,10,12,19H,1,3-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCSDMWKHKLBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CSC=C3)CN(C1=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)
![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)
![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)
![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)


![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)
![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)
![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)
![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)